(3aS,4R,9bR)-4-(2-bromophenyl)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA processes and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its broad-spectrum biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial drug with structural similarities to quinoline.
Uniqueness
4-(2-BROMOPHENYL)-9-CHLORO-6-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitutions at the 2, 9, and 6 positions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H17BrClN |
---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(2-bromophenyl)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17BrClN/c1-11-9-10-16(21)17-12-6-4-7-13(12)19(22-18(11)17)14-5-2-3-8-15(14)20/h2-6,8-10,12-13,19,22H,7H2,1H3/t12-,13+,19-/m1/s1 |
InChI Key |
KWXBGCOTWPFNOO-QHRIQVFBSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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